L-Homocitrulline is a non-proteinogenic amino acid found in milk products. [] It is structurally similar to L-citrulline, another amino acid involved in the urea cycle, but with an additional methylene group in its side chain. While not directly involved in protein synthesis, L-Homocitrulline plays a role in various metabolic pathways and is studied for its potential implications in different physiological and pathological conditions.
A novel method for synthesizing L-Homocitrulline involves a multi-step process starting with L-lysine monohydrochloride. [] First, copper sulfate pentahydrate is used to protect the α-amino group of L-lysine. Then, the δ-amino group is carbamylated using carbamide. Finally, oxalate dihydrate removes the copper ion, yielding L-Homocitrulline. This method offers several advantages, including convenience, safety, cost-effectiveness, and environmental friendliness. []
L-Homocitrulline undergoes transamination, a chemical reaction where its α-amino group is transferred to an α-keto acid. [] This reaction occurs primarily in the liver and utilizes pyruvate and glyoxylate as the most effective amino-group acceptors. [] Other α-keto acids, such as α-ketoglutarate and oxaloacetate, are also involved but with lower efficiency. [] This transamination pathway represents a significant route for L-Homocitrulline metabolism.
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